molecular formula C15H16BrN3O4S B4167870 4-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide

4-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide

Cat. No. B4167870
M. Wt: 414.3 g/mol
InChI Key: WDNQFDUAZACUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly used in scientific research for its unique properties and applications.

Scientific Research Applications

4-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide has a wide range of scientific research applications. It is commonly used as a tool compound in the study of protein-protein interactions, particularly in the field of protein kinase research. It has also been used as a fluorescent probe to study the binding of small molecules to proteins.

Mechanism of Action

The mechanism of action of 4-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide is not fully understood. However, it is believed to work by binding to a specific site on the target protein, thereby inhibiting its activity. This inhibition can be reversible or irreversible, depending on the specific compound and the target protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide vary depending on the target protein and the specific compound used. However, it is generally considered to be a potent inhibitor of protein activity, which can lead to a variety of downstream effects. These effects may include changes in cell signaling pathways, alterations in gene expression, and changes in cellular metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide in lab experiments is its specificity. Because it binds to a specific site on the target protein, it can be used to selectively inhibit the activity of that protein without affecting other proteins in the cell. However, one limitation of using this compound is its potential for off-target effects. Because it is a potent inhibitor, it can also inhibit the activity of other proteins that are structurally similar to the target protein.

Future Directions

There are many potential future directions for research involving 4-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors that can be used to study specific protein-protein interactions. Another area of interest is the use of this compound as a therapeutic agent for the treatment of diseases such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.

properties

IUPAC Name

4-bromo-N-[3-(4-nitroanilino)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O4S/c16-12-2-8-15(9-3-12)24(22,23)18-11-1-10-17-13-4-6-14(7-5-13)19(20)21/h2-9,17-18H,1,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNQFDUAZACUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCCNS(=O)(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.